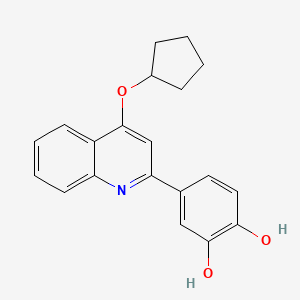

CMS-121

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CMS-121 is a quinolone derivative and an orally active acetyl-CoA carboxylase 1 (ACC1) inhibitor. This compound protects HT22 cells against ischemia and oxidative damage. This compound has strong neuroprotective, anti-inflammatory, antioxidative and renoprotective activities.

科学研究应用

阿尔茨海默病治疗

CMS-121 已被证明在阿尔茨海默病动物模型中有效 {svg_1}. 它是一种合成的一种被称为非瑟素的化学物质的变体,非瑟素是一种在水果和蔬菜中发现的化学物质,并且已被发现可以改善记忆力并减缓神经退化 {svg_2}.

与衰老相关的肥胖和代谢功能障碍的缓解

一项研究表明,含有 this compound 的饮食可以导致体重增加减少 40% 并改善葡萄糖和脂质指标 {svg_3}. 这表明 this compound 可用于减轻与衰老相关的肥胖和代谢功能障碍 {svg_4}.

肝脏炎症的减少

在使用 this compound 时,观察到肝脏胱天蛋白酶 1、胱天蛋白酶 3 和 NOX4 的水平降低,表明肝脏炎症状态降低 {svg_5}. 这表明 this compound 可用于减少肝脏炎症 {svg_6}.

能量代谢的改善

老年神经保护剂 this compound 对 2 型糖尿病小鼠模型的能量代谢有积极影响 {svg_7}. 这表明 this compound 可用于改善能量代谢 {svg_8}.

肾脏损伤的减少

This compound 已被证明可以减少肾脏损伤指标 {svg_9}. 肾脏损伤的尿液指标得到改善,如 NGAL、簇蛋白和白蛋白的尿液水平降低 {svg_10}. 这表明 this compound 可用于减少肾脏损伤 {svg_11}.

糖尿病的缓解

This compound 已被证明可以缓解 db/db 瘦素受体缺陷小鼠的糖尿病 {svg_12}. 还观察到改善的葡萄糖耐受性和降低的 HbA1c 和胰岛素水平 {svg_13}. 这表明 this compound 可用于缓解糖尿病 {svg_14}.

作用机制

Target of Action

CMS-121, also known as “BW9P9F8JEY” or “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol”, is primarily targeted towards Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme that controls the rate of fatty acid synthesis .

Mode of Action

This compound interacts with its target, ACC1, by inhibiting its function . This inhibition enhances the levels of acetyl-CoA in cell culture and mice . In HT22 cells as well as primary neurons, this compound increases the phosphorylation of ACC1 at serine 79 .

Biochemical Pathways

The inhibition of ACC1 by this compound affects the lipid metabolism pathway . It decreases the levels of succinate and α-ketoglutarate, key metabolites associated with mitochondria . This compound also increases acetylation at histone H3K9 in SAMP8 mice, a site linked to memory enhancement .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. The compound has moved into a phase 1 clinical trial to evaluate its safety in humans .

Result of Action

This compound has shown to have strong neuroprotective, anti-inflammatory, antioxidative, and renoprotective activities . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 .

Action Environment

The action of this compound is influenced by the environment within the organism. For instance, it has been shown to reduce age-related cognitive dysfunction, even when administered to SAMP8 mice at a late stage of their lives . This compound also suppresses the metabolic drift in the plasma, indicating that it may prevent the aging process at the systemic level as well .

生化分析

Biochemical Properties

CMS-121 interacts with the enzyme ACC1, acting as an inhibitor . It enhances the levels of acetyl-CoA in cell culture and mice by inhibiting ACC1 . This interaction plays a significant role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to have a protective effect on HT22 cells against ischemia and oxidative damage . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 in SAMP8 mice, a site linked to memory enhancement .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACC1 . By inhibiting ACC1, this compound increases the levels of acetyl-CoA in cells . This leads to changes in gene expression, specifically increased acetylation of histone H3K9, which is linked to memory enhancement .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain over time . This includes any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The drug has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetyl-CoA . By inhibiting ACC1, it enhances the levels of acetyl-CoA in cells . This could also include any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHNVUCFPJJLKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353224-53-9 |

Source

|

| Record name | CMS-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CMS-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of CMS121?

A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.

Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?

A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.

Q3: How does CMS121 impact the aging process in the brain?

A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.

Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?

A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .

Q5: Does CMS121 show promise for treating specific diseases?

A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

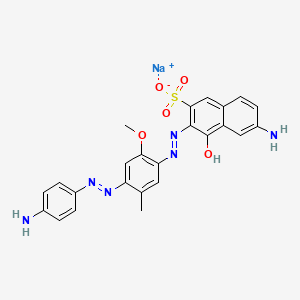

![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)

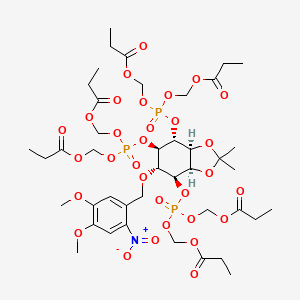

![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)